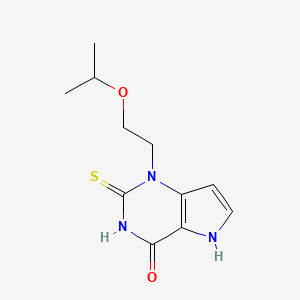
Verdiperstat
Katalognummer B1683814
Molekulargewicht: 253.32 g/mol
InChI-Schlüssel: FVJCUZCRPIMVLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08859568B2
Procedure details


The title compound (0.17 g, 23%) was prepared in accordance with the general method B using 3-[(2-isopropoxyethyl)amino]-1H-pyrrole-2-carboxylic acid ethyl ester (0.7 g, 2.91 mmol) and ethoxycarbonyl isothiocyanate (0.40 mL, 3.50 mmol).
Name
3-[(2-isopropoxyethyl)amino]-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
0.7 g
Type
reactant
Reaction Step One


Name
Yield
23%
Identifiers


|
REACTION_CXSMILES
|
C(O[C:4]([C:6]1[NH:7][CH:8]=[CH:9][C:10]=1[NH:11][CH2:12][CH2:13][O:14][CH:15]([CH3:17])[CH3:16])=[O:5])C.C(OC([N:23]=[C:24]=[S:25])=O)C>>[CH:15]([O:14][CH2:13][CH2:12][N:11]1[C:10]2[CH:9]=[CH:8][NH:7][C:6]=2[C:4](=[O:5])[NH:23][C:24]1=[S:25])([CH3:16])[CH3:17]
|
Inputs


Step One
|
Name
|
3-[(2-isopropoxyethyl)amino]-1H-pyrrole-2-carboxylic acid ethyl ester
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1NC=CC1NCCOC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)N=C=S
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OCCN1C(NC(C2=C1C=CN2)=O)=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.17 g | |
| YIELD: PERCENTYIELD | 23% | |
| YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
